molecular formula C15H20O6 B6596447 Vomitoxin CAS No. 911392-36-4

Vomitoxin

Cat. No.: B6596447
CAS No.: 911392-36-4
M. Wt: 311.21 g/mol
InChI Key: LINOMUASTDIRTM-YGEUXOLBSA-N
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Mechanism of Action

Target of Action

Vomitoxin, also known as deoxynivalenol (DON) or Rd toxin, primarily targets the brain . It belongs to a class of mycotoxins called trichothecenes, which are strong inhibitors of protein synthesis .

Mode of Action

This compound interacts with its targets by inhibiting protein synthesis. Exposure to this compound causes the brain to decrease its uptake of the amino acid tryptophan, which in turn reduces the synthesis of serotonin . Serotonin is a key neurotransmitter that helps regulate mood, appetite, and sleep.

Biochemical Pathways

The biochemical pathway affected by this compound involves the synthesis of serotonin. By inhibiting the uptake of tryptophan, this compound disrupts the normal production of serotonin in the brain . This disruption can lead to a variety of downstream effects, including changes in mood and appetite.

Pharmacokinetics

It is known that this compound can be found in various cereals such as wheat, barley, oat, rye, maize, and rice . The extent of cereal contamination is strongly associated with rainfall and moisture at the time of flowering and with grain storage conditions .

Result of Action

The molecular and cellular effects of this compound’s action are significant. At low concentrations, this compound induces the expression of early response and proinflammatory genes at the mRNA and protein levels . At high concentrations, it promotes the rapid onset of leukocyte apoptosis . These effects can lead to a variety of symptoms, including anorexia, vomiting, reduced weight gain, neuroendocrine changes, immunological effects, diarrhea, leukocytosis, hemorrhage, or circulatory shock .

Action Environment

The action of this compound is influenced by environmental factors. The incidence of fusarium head blight, which produces this compound, is strongly associated with moisture at the time of flowering (anthesis). The timing of rainfall, rather than the amount, is the most critical factor . An increased amount of moisture towards harvest time has been associated with a lower amount of this compound in wheat grain due to leaching of toxins . Furthermore, deoxynivalenol contents are significantly affected by the susceptibility of cultivars towards Fusarium species, previous crop, tillage practices, and fungicide use .

Biochemical Analysis

Biochemical Properties

Vomitoxin belongs to a class of mycotoxins (trichothecenes) which are strong inhibitors of protein synthesis . Exposure to this compound causes the brain to decrease its uptake of the amino acid tryptophan and, in turn, its synthesis of serotonin .

Cellular Effects

This compound has been associated with human gastroenteritis . In experimental animal models, acute this compound poisoning causes emesis, whereas chronic low-dose exposure elicits anorexia, growth retardation, immunotoxicity as well as impaired reproduction and development resulting from maternal toxicity . Pathophysiologic effects associated with this compound include altered neuroendocrine signaling, proinflammatory gene induction, disruption of the growth hormone axis, and altered gut integrity .

Molecular Mechanism

At the molecular level, this compound induces ribotoxic stress thereby disrupting macromolecule synthesis, cell signaling, differentiation, proliferation, and death . This compound belongs to a class of mycotoxins (trichothecenes) which are strong inhibitors of protein synthesis . Exposure to this compound causes the brain to decrease its uptake of the amino acid tryptophan and, in turn, its synthesis of serotonin .

Temporal Effects in Laboratory Settings

It is known that this compound can cause a range of effects over time, from acute symptoms such as vomiting to chronic effects such as growth retardation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Acute this compound poisoning causes emesis, whereas chronic low-dose exposure elicits anorexia, growth retardation, immunotoxicity as well as impaired reproduction and development resulting from maternal toxicity .

Metabolic Pathways

The main metabolic pathways of this compound in animals are Phase II metabolism and intestinal microbial transformation. Phase II metabolites include glucoside, glucuronide and sulfate conjugates .

Transport and Distribution

It is known that this compound is fast-absorbed and widely distributed in multiple organs . This compound is first enriched in the plasma, liver and kidney and subsequently accumulates in the intestine .

Subcellular Localization

Given its role as a mycotoxin and its effects on protein synthesis, it is likely that this compound interacts with ribosomes and other components of the protein synthesis machinery within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-deoxy Nivalenol-13C15 involves the incorporation of carbon-13 isotopes into the molecular structure of 4-deoxy nivalenol. This process typically requires advanced organic synthesis techniques and specialized equipment to ensure the precise incorporation of the isotopes .

Industrial Production Methods

Industrial production of 4-deoxy Nivalenol-13C15 is carried out in specialized facilities equipped to handle isotopically labeled compounds. The production process involves multiple steps, including the synthesis of the carbon-13 labeled precursor and its subsequent conversion into 4-deoxy Nivalenol-13C15. The final product is then purified to achieve a high level of purity, typically ≥98% .

Chemical Reactions Analysis

Types of Reactions

4-deoxy Nivalenol-13C15 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 4-deoxy Nivalenol-13C15 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from the reactions of 4-deoxy Nivalenol-13C15 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or epoxidized products, while reduction reactions may produce deoxygenated compounds .

Properties

CAS No.

911392-36-4

Molecular Formula

C15H20O6

Molecular Weight

311.21 g/mol

IUPAC Name

(1'R,2S,2'R,3'S,7'R,9'R,10'R)-3',10'-dihydroxy-2'-(hydroxy(113C)methyl)-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-one

InChI

InChI=1S/C15H20O6/c1-7-3-9-14(5-16,11(19)10(7)18)13(2)4-8(17)12(21-9)15(13)6-20-15/h3,8-9,11-12,16-17,19H,4-6H2,1-2H3/t8-,9-,11-,12-,13-,14-,15+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1

InChI Key

LINOMUASTDIRTM-YGEUXOLBSA-N

SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO

Isomeric SMILES

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@]3([13CH2][13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)[13CH3])[13CH2]O

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO

melting_point

151 - 153 °C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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